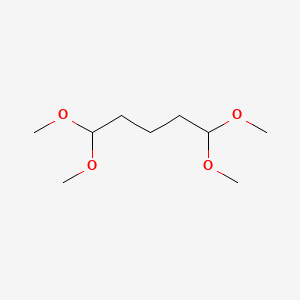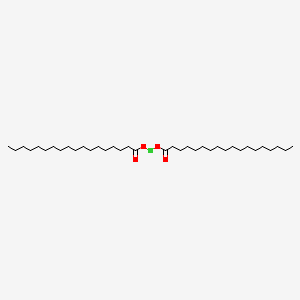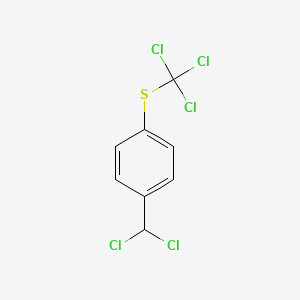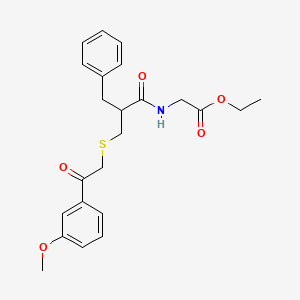
Thiorphan Methoxyacetophenone Derivative Ethyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiorphan Methoxyacetophenone Derivative Ethyl Ester is a chemical compound with the CAS number 1391051-85-6. This compound is used in various scientific research and synthetic applications. It is known for its versatility and potential in different fields, including pharmaceuticals and agrochemicals .
Preparation Methods
The synthesis of Thiorphan Methoxyacetophenone Derivative Ethyl Ester involves several steps. The synthetic routes typically include the reaction of thiorphan with methoxyacetophenone under specific conditions to form the derivative, followed by esterification to produce the ethyl ester. The reaction conditions often involve the use of catalysts and solvents to facilitate the process .
Industrial production methods for this compound are designed to ensure high yield and purity. These methods may involve large-scale reactions in controlled environments, with stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Thiorphan Methoxyacetophenone Derivative Ethyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Thiorphan Methoxyacetophenone Derivative Ethyl Ester has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in biochemical studies to understand enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of Thiorphan Methoxyacetophenone Derivative Ethyl Ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Thiorphan Methoxyacetophenone Derivative Ethyl Ester can be compared with other similar compounds, such as:
Thiorphan: A parent compound known for its inhibitory effects on enkephalinase, an enzyme involved in pain regulation.
Methoxyacetophenone: A precursor in the synthesis of various organic compounds, known for its use in fragrances and flavorings.
Ethyl Esters: A class of compounds widely used in organic synthesis and industrial applications.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties that are not present in the individual components .
Properties
Molecular Formula |
C23H27NO5S |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
ethyl 2-[[2-benzyl-3-[2-(3-methoxyphenyl)-2-oxoethyl]sulfanylpropanoyl]amino]acetate |
InChI |
InChI=1S/C23H27NO5S/c1-3-29-22(26)14-24-23(27)19(12-17-8-5-4-6-9-17)15-30-16-21(25)18-10-7-11-20(13-18)28-2/h4-11,13,19H,3,12,14-16H2,1-2H3,(H,24,27) |
InChI Key |
SPYGHOBHISVFFR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)C(CC1=CC=CC=C1)CSCC(=O)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(1,3-Dioxan-2-yl)phenyl]methanol](/img/structure/B13824693.png)
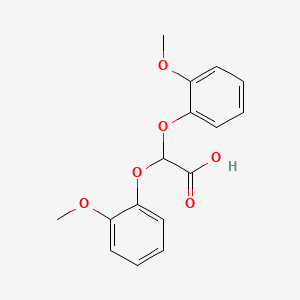
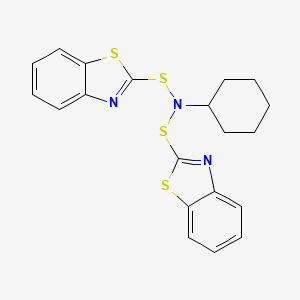
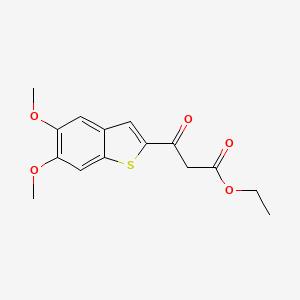
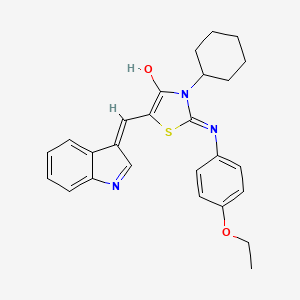
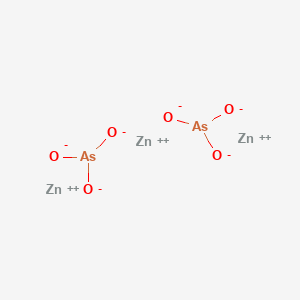

![(2R)-2-[(2S)-2-Amino-3-phenylpropanamido]-3-(1H-indol-3-YL)propanoic acid](/img/structure/B13824718.png)

![N-[9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-6-oxo-1H-purin-2-yl]benzamide](/img/structure/B13824736.png)
